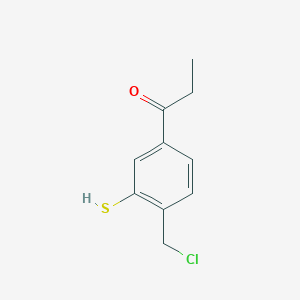

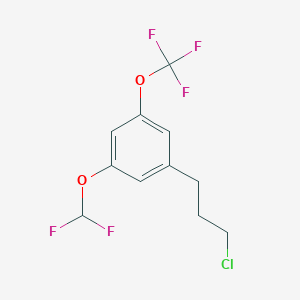

![molecular formula C24H40O5 B14054386 4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

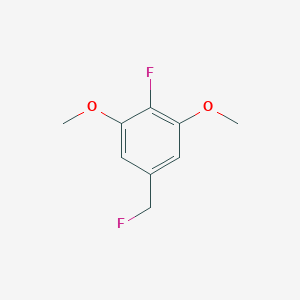

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholic acid typically involves extraction from animal bile, followed by purification processes. The bile is treated with solvents like alcohol and acetic acid to isolate cholic acid. Advanced methods may include crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Oxidation: Cholic acid can be oxidized to form keto derivatives.

Reduction: Reduction reactions can convert cholic acid into deoxycholic acid.

Substitution: Hydroxyl groups in cholic acid can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as acetic anhydride and sulfuric acid are employed for esterification reactions.

Major Products:

Oxidation: Produces keto derivatives like 7-ketocholic acid.

Reduction: Forms deoxycholic acid.

Substitution: Results in esters like glycocholic acid and taurocholic acid.

Scientific Research Applications

Cholic acid has diverse applications in scientific research:

Chemistry: Used as a starting material for synthesizing various derivatives and studying reaction mechanisms.

Biology: Plays a role in studying bile acid metabolism and its effects on lipid digestion.

Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .

Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.

Mechanism of Action

Cholic acid exerts its effects primarily by acting as a surfactant in the small intestine, reducing the surface tension of fat droplets and aiding in their breakdown into smaller micelles. It also regulates bile acid synthesis by downregulating cholesterol-7-α-hydroxylase, the rate-limiting enzyme in bile acid synthesis . Cholic acid interacts with nuclear receptors like farnesoid X receptor and membrane receptors such as Takeda G protein-coupled receptor 5, influencing lipid metabolism and energy balance .

Comparison with Similar Compounds

Cholic acid is one of the primary bile acids, along with chenodeoxycholic acid. Similar compounds include:

Chenodeoxycholic Acid: Another primary bile acid with similar functions but different hydroxylation patterns.

Deoxycholic Acid: A secondary bile acid formed by the reduction of cholic acid.

Lithocholic Acid: A secondary bile acid formed from chenodeoxycholic acid

Uniqueness of Cholic Acid: Cholic acid is unique due to its specific hydroxylation pattern at positions 3α, 7α, and 12α, which distinguishes it from other bile acids. This pattern is crucial for its role in emulsifying fats and regulating cholesterol metabolism .

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |

InChI Key |

BHQCQFFYRZLCQQ-ZAZBRUGCSA-N |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)